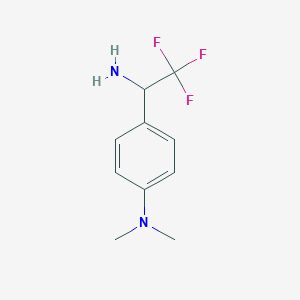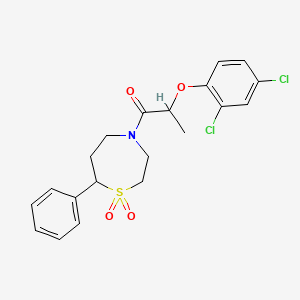
2-(2,4-Dichlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPTP and has a molecular formula of C20H18Cl2N2O4S.
科学的研究の応用
Environmental Monitoring and Health Implications
Polychlorinated Biphenyls (PCBs) and Dioxins in Indoor Environments : A study conducted in Japan analyzed polyhalogenated compounds (PHCs) like brominated flame retardants (BFRs) in indoor air and dust samples, revealing significant concentrations of PCBs and dioxins, which surpass those in outdoor air. This research emphasizes the necessity of monitoring indoor environments for PHCs due to potential exposure risks (Takigami et al., 2009).
Exposure to Environmental Pollutants Among Firefighters : Another study highlighted the exposure of firefighters in Northern California to PCDD/Fs, PBDD/Fs, PCBs, and other halogenated contaminants following fire events. The elevated levels of these compounds in firefighters' serum underscore the occupational hazards and the link between such exposures and increased cancer rates (Shaw et al., 2013).
Analytical Assessments and Toxicology
Analytical Methods for Detecting Chlorophenoxy Acids : Research on a fatal overdose case involving 2,4-dichlorophenoxyacetic acid (2,4-D) and other compounds presents analytical methods for measuring chlorophenoxy acids and chlorpyrifos in human tissues. This study provides insights into the toxicological profiles and potential health impacts of exposure to these substances (Osterloh et al., 1983).
Epidemiological Studies on Chemical Exposure : An epidemiological study explored the risk of non-Hodgkin lymphoma among neighbors of a municipal solid waste incinerator in France, focusing on serum concentrations of organochlorine chemicals. The findings suggest a correlation between exposure to dioxins, furans, and PCBs from incineration activities and an increased risk of non-Hodgkin lymphoma (Viel et al., 2011).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14(27-18-8-7-16(21)13-17(18)22)20(24)23-10-9-19(28(25,26)12-11-23)15-5-3-2-4-6-15/h2-8,13-14,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRDUPXKWVZKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

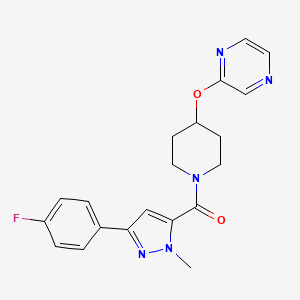

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)
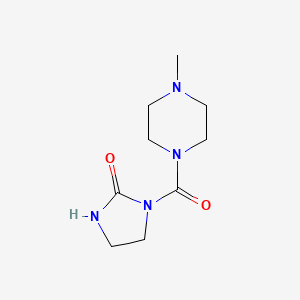
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)
![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)
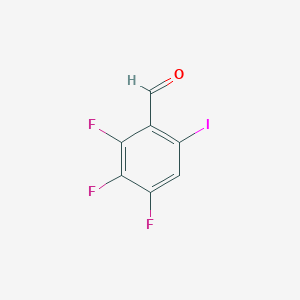
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)
